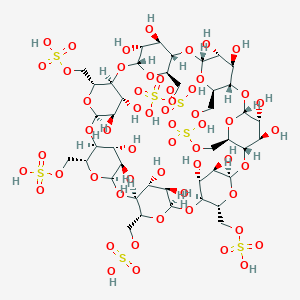

beta-Cyclodextrin sulfate

描述

Beta-Cyclodextrin sulfate: is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The sulfate groups are introduced to enhance the solubility and functional properties of beta-cyclodextrin, making it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-cyclodextrin sulfate typically involves the sulfonation of beta-cyclodextrin using sulfamic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfate groups. The process involves dissolving beta-cyclodextrin in water, adding sulfamic acid, and maintaining the reaction mixture at an elevated temperature for a specific duration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The synthesized this compound is then purified using techniques such as size-exclusion chromatography and characterized by spectroscopic methods .

化学反应分析

Characterization Techniques

The synthesized beta-cyclodextrin sulfate is characterized using several analytical techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR) : This technique identifies functional groups present in the compound by measuring the absorption of infrared light.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides information about the molecular structure and dynamics of the compound.

-

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) assess the thermal stability and composition of the compound.

-

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : This is used to determine the sulfur content in the sulfated product .

Mechanistic Insights

The mechanisms underlying these reactions often involve:

-

Inclusion Complex Formation : this compound forms transient complexes with substrates, altering their reactivity and selectivity during chemical transformations.

-

Hydrogen Bonding : Intermolecular hydrogen bonding between S-β-CD and substrates plays a crucial role in stabilizing transition states during reactions .

Data Table of Catalytic Reactions

| Entry | Catalyst | Substrate | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | S-β-CD | Cinnamaldehyde | Water, 333 K | 90 min | 69 |

| 2 | S-β-CD | Cloperastine | HPLC Conditions | 15 min | 3.14 (resolution) |

| 3 | Cu@TSC-S-β-CD | Nitroarene | Water, NaBH4 at 50 °C | 30 min | 99 |

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

β-CyD-sul has been extensively studied for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes with various pharmaceutical compounds allows for improved drug delivery profiles. For instance, studies have shown that β-CyD-sul can effectively complex with cationic drugs like chlorpromazine, leading to reduced hemolytic activity compared to parent β-CD . This property is crucial in minimizing side effects associated with drug administration.

1.2 Controlled Release Formulations

The modification of β-CD to create β-CyD-sul facilitates controlled release formulations. By altering the disassociation equilibrium towards complexation, sustained release effects can be achieved. This application is particularly beneficial for drugs requiring prolonged therapeutic effects without frequent dosing .

Biomedical Applications

2.1 Antiviral Properties

Research has indicated that sulfonated cyclodextrins, including β-CyD-sul, exhibit antiviral activity against HIV by inhibiting viral replication and entry into host cells. The mechanisms involve the sequestration of cholesterol, which is essential for viral membrane integrity and function . Although not yet marketed for therapeutic use, these findings highlight the potential of β-CyD-sul in developing antiviral agents.

2.2 Antimicrobial Activity

β-CyD-sul has demonstrated antimicrobial properties, making it a candidate for applications in wound dressings and tissue engineering. Its ability to modulate the release of antimicrobial agents can enhance the efficacy of treatments aimed at preventing infections in clinical settings .

Case Studies and Research Findings

作用机制

The mechanism of action of beta-cyclodextrin sulfate involves its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of this compound can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where this compound can improve the bioavailability of hydrophobic drugs by forming stable inclusion complexes .

相似化合物的比较

Alpha-Cyclodextrin sulfate: Composed of six glucose units, it has a smaller cavity size compared to beta-cyclodextrin sulfate.

Gamma-Cyclodextrin sulfate: Composed of eight glucose units, it has a larger cavity size compared to this compound.

Uniqueness of this compound: this compound is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. This property makes it particularly valuable in applications requiring precise molecular encapsulation and solubility enhancement .

生物活性

Beta-cyclodextrin sulfate (β-CDS) is a modified form of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units. The sulfate modification enhances its biological activity, making it a compound of interest in various therapeutic applications, particularly in immunology and drug delivery. This article explores the biological activity of β-CDS, including its mechanisms, therapeutic applications, and case studies.

Structure and Properties

Chemical Structure:

- Molecular Formula: CHOS

- Molecular Weight: Varies with the degree of sulfation

- Hydrophilicity: Increased due to sulfate groups, enhancing solubility in aqueous environments.

Physical Properties:

- Solubility: β-CDS exhibits improved solubility compared to native β-CD due to the presence of sulfate groups, which interact favorably with water molecules.

- Charge Density: The biological activity is influenced by the charge density on the surface, which is dependent on the number of sulfate groups attached.

Mechanisms of Biological Activity

-

Complement System Inhibition:

- β-CDS has been shown to inhibit the complement system, a part of the immune response that can lead to inflammation and tissue damage. This inhibition is crucial for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

- The mechanism involves binding to complement proteins, thereby preventing their activation and subsequent inflammatory cascade.

-

Drug Delivery Enhancement:

- As a carrier molecule, β-CDS can form inclusion complexes with hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in veterinary medicine where poorly soluble drugs need effective delivery systems .

- Studies have demonstrated significant improvements in drug efficacy when complexed with β-CDS, leading to reduced dosages and minimized side effects .

- Antimicrobial Activity:

Therapeutic Applications

The therapeutic applications of β-CDS are diverse, primarily due to its ability to modulate biological processes:

- Immunological Disorders:

- Veterinary Medicine:

- Inflammatory Diseases:

Case Studies

属性

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDAIKYFLAHSD-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O56S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1695.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-Cyclodextrin, sulfated sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120825-98-1, 37191-69-8 | |

| Record name | beta-Cyclodextrin, heptakis(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Cyclodextrin, hydrogen sulfate, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。